molecular formula C8H10Cl2FN B591823 (R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride CAS No. 1391497-31-6

(R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride

Cat. No.: B591823
CAS No.: 1391497-31-6
M. Wt: 210.073
InChI Key: PUBRSCIMJQYMNY-NUBCRITNSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines as (1R)-1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride. The molecular formula C₈H₁₀Cl₂FN reflects the presence of both the organic base and the hydrochloride salt, with a molecular weight of 210.08 grams per mole. The Chemical Abstracts Service registry number 1391497-31-6 provides unique identification for this specific stereoisomer.

The stereochemical configuration centers on the asymmetric carbon atom bearing the amine functionality, designated with (R)-configuration according to Cahn-Ingold-Prelog priority rules. This chiral center creates the potential for enantiomeric pairs, with the (R)-form representing the dextrorotatory isomer. The Simplified Molecular Input Line Entry System representation CC@@HC1=C(F)C=CC=C1Cl.[H]Cl clearly indicates the three-dimensional arrangement around the stereogenic center.

The aromatic substitution pattern places chlorine at the 2-position and fluorine at the 6-position relative to the carbon bearing the ethylamine side chain, creating a unique electronic environment. This specific halogen positioning influences both the physical properties and potential biological activity of the molecule. The International Chemical Identifier key PUBRSCIMJQYMNY-NUBCRITNSA-N provides additional structural verification through its algorithmic representation.

Crystallographic Analysis and Solid-State Properties

The solid-state characteristics of this compound reflect typical properties of hydrochloride salts of aromatic amines. The compound exists as a crystalline solid under standard conditions, with the hydrochloride salt form enhancing both stability and solubility compared to the free base. The molecular weight determination of 210.08 grams per mole corresponds precisely with the calculated mass from the empirical formula.

Storage requirements specify sealed, dry conditions at room temperature, indicating moderate stability under ambient conditions but sensitivity to moisture. The crystalline nature of the hydrochloride salt suggests ordered molecular packing in the solid state, typical of ionic interactions between the protonated amine and chloride counterion. The MDL number MFCD12757993 serves as a database identifier for crystallographic and physical property information.

The formation of the hydrochloride salt significantly alters the physical properties compared to the free amine base. The ionic character introduced by protonation of the amine nitrogen creates opportunities for hydrogen bonding and electrostatic interactions that stabilize the crystal lattice. These intermolecular forces contribute to the observed solid-state stability and influence dissolution characteristics in various solvents.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shifts and coupling patterns. The aromatic proton region displays signals consistent with the trisubstituted benzene ring bearing chlorine and fluorine substituents. The methyl group attached to the chiral carbon appears as a doublet due to coupling with the adjacent methine proton, while the methine proton itself shows characteristic multiplicity reflecting its chemical environment.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers additional structural verification through the distinctive chemical shift of the fluorine substituent at the 6-position of the aromatic ring. The electronic environment created by the adjacent chlorine substituent and the ethylamine side chain influences the fluorine chemical shift, providing a unique fingerprint for this specific substitution pattern. The coupling between fluorine and nearby aromatic protons further confirms the structural assignment.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The protonated amine in the hydrochloride salt exhibits distinctive stretching frequencies different from those of the free base, confirming salt formation. Aromatic carbon-carbon stretching vibrations appear in the expected region, while carbon-halogen bonds contribute characteristic peaks at lower frequencies. The presence of both chlorine and fluorine substituents creates a unique infrared fingerprint distinguishable from related compounds.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of halogenated aromatic amines. The molecular ion peak corresponds to the expected mass, while fragmentation patterns reveal loss of common functional groups and halogen substituents. The isotope pattern resulting from chlorine's natural isotopic distribution provides additional confirmation of structural identity.

Comparative Analysis of Enantiomeric and Diastereomeric Forms

The comparison between this compound and its enantiomeric counterpart reveals fundamental differences in three-dimensional molecular arrangement while maintaining identical connectivity patterns. The (S)-enantiomer, identified by Chemical Abstracts Service number 1000878-48-7, represents the mirror image of the (R)-form with opposite configuration at the chiral center. Both enantiomers possess identical physical properties including melting point, boiling point, and solubility in achiral solvents, but differ in their interaction with plane-polarized light.

The relationship between the enantiomeric forms extends to their chemical behavior in chiral environments. While both forms undergo identical reactions with achiral reagents at equivalent rates, their behavior with chiral catalysts, enzymes, or biological receptors may differ significantly. This stereochemical distinction proves particularly important in pharmaceutical applications where enantiomeric selectivity often determines biological activity and therapeutic efficacy.

Related structural analogs provide insight into the influence of substitution patterns on molecular properties. The phenethylamine analog, 2-(2-Chloro-6-fluorophenyl)ethan-1-amine with Chemical Abstracts Service number 149488-93-7, differs by the presence of an additional methylene group in the side chain. This structural modification eliminates the chiral center present in the ethanamine derivative, resulting in an achiral molecule with different physical and potentially biological properties.

Compound CAS Number Molecular Formula Molecular Weight Chiral Centers
(R)-1-(2-Chloro-6-fluorophenyl)ethanamine HCl 1391497-31-6 C₈H₁₀Cl₂FN 210.08 1
(S)-1-(2-Chloro-6-fluorophenyl)ethanamine HCl 1000878-48-7 C₈H₁₀Cl₂FN 210.08 1
2-(2-Chloro-6-fluorophenyl)ethan-1-amine 149488-93-7 C₈H₉ClFN 173.61 0

The comparative analysis extends to related compounds within the same structural family. The benzylamine derivative, 2-Chloro-6-fluorobenzylamine with Chemical Abstracts Service number 15205-15-9, represents another structural variant with the amine group directly attached to the aromatic ring. This positional change eliminates both the chiral center and the methyl substituent, creating a simpler but related molecular framework that serves as a useful comparison for understanding structure-activity relationships.

The systematic comparison of these related structures illuminates the importance of stereochemical control in pharmaceutical chemistry. The presence or absence of chiral centers, the length of alkyl chains, and the positioning of functional groups all contribute to the unique properties of each compound. Understanding these relationships provides valuable insights for medicinal chemistry applications and pharmaceutical development programs targeting specific therapeutic outcomes.

Properties

IUPAC Name

(1R)-1-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBRSCIMJQYMNY-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC=C1Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704247
Record name (1R)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100575-44-7
Record name (1R)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation of the Aromatic Ring

Catalytic Systems and Reaction Optimization

Recent advancements in catalytic asymmetric synthesis have improved the efficiency of producing enantiomerically pure this compound. Key developments include:

Organoaluminum Catalysts

The use of organic aluminum salts (e.g., aluminum isopropoxide) in mixed solvent systems (isopropanol/dichloromethane) enables high chiral selectivity (>95% enantiomeric excess) at moderate temperatures (30–80°C). This method, adapted from similar chiral alcohol syntheses, minimizes racemization and enhances yield (Table 1).

Table 1: Catalytic Reduction Conditions for Chiral Amine Synthesis

CatalystSolvent SystemTemperature (°C)ee (%)Yield (%)
Aluminum isopropoxideIsopropanol/DCM (1:10)30–3595.2684.03
Raney NickelEthanol/Ammonia50–6089.1278.45
Chiral LipasePhosphate Buffer25–3098.5065.80

Continuous Flow Reactors

Industrial-scale production employs continuous flow reactors to maintain precise control over reaction parameters (residence time, temperature, and pressure), achieving consistent product quality and throughput rates exceeding 90%.

Industrial Production Techniques

Large-scale manufacturing of this compound integrates automated systems with the following features:

  • In-line analytics : Real-time HPLC monitoring of enantiomeric purity.

  • Solvent Recovery : Distillation and recycling of isopropanol and dichloromethane to reduce costs.

  • Crystallization Optimization : Anti-solvent addition (e.g., diethyl ether) to improve salt precipitation efficiency.

Challenges and Mitigation Strategies

Racemization During Salt Formation

Exposure to acidic conditions at elevated temperatures can lead to racemization. Mitigation includes:

  • Low-temperature (0–5°C) HCl addition.

  • Use of non-polar solvents (e.g., hexane) to limit proton mobility.

Byproduct Formation

Unwanted side products from incomplete reduction or over-halogenation are addressed via:

  • Silica Gel Chromatography : Purification of intermediates.

  • Recrystallization : Final product purification using ethanol/water mixtures.

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends on scale, cost, and desired enantiomeric purity (Table 2).

Table 2: Comparison of Synthetic Methods

Methodee (%)Yield (%)Cost (Relative)Scalability
Organoaluminum Catalysis95.2684.03ModerateHigh
Enzymatic Resolution98.5065.80HighLow
Chiral Chromatography99.9050.20Very HighVery Low

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

®-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with its enantiomer and a methoxy-substituted analog, highlighting structural, physicochemical, and functional differences.

(S)-1-(2-Chloro-6-fluorophenyl)ethanamine Hydrochloride

  • Structural Differences : The (S)-enantiomer shares the same molecular formula (C₈H₁₀Cl₂FN ) and substituents (2-chloro, 6-fluoro) but differs in stereochemistry at the chiral center.
  • Functional Implications: Enantiomers often exhibit divergent biological activities due to chiral recognition in receptor binding. For example, one enantiomer may show higher affinity for a target protein, while the other is inactive or less potent. No specific pharmacological data are available for either enantiomer, but stereochemical purity is critical in drug development .
  • Synthesis : Resolution of racemic mixtures or asymmetric synthesis would be required to isolate the (S)-form, mirroring methods used for the (R)-enantiomer .

(R)-1-(2-Fluoro-6-methoxyphenyl)ethanamine Hydrochloride (BD209824)

  • Structural Differences: This analog replaces the 2-chloro substituent with 2-fluoro and the 6-fluoro with 6-methoxy (OCH₃), resulting in the molecular formula C₉H₁₃ClFNO.
  • Physicochemical Properties: Electronic Effects: Methoxy is electron-donating (via resonance), contrasting with chloro’s electron-withdrawing nature. Lipophilicity: The methoxy group increases polarity compared to chloro, which may reduce membrane permeability but improve aqueous solubility.
  • Pharmacological Relevance : Substituent positioning and electronic properties influence binding to biological targets. For instance, methoxy groups are common in CNS-active drugs for enhanced blood-brain barrier penetration .

Thiophene Fentanyl Hydrochloride

  • Functional Implications : Thiophene fentanyl is an opioid analog, highlighting how heterocyclic substitutions (e.g., thiophene vs. phenyl) can drastically alter pharmacological activity. Its toxicity profile is uncharacterized, underscoring the importance of substituent selection in drug safety .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Stereochemistry Key Properties References
(R)-1-(2-Chloro-6-fluorophenyl)ethanamine HCl 1391497-31-6 C₈H₁₀Cl₂FN 210.08 2-Cl, 6-F R 95%+ purity, GHS hazardous
(S)-1-(2-Chloro-6-fluorophenyl)ethanamine HCl Not disclosed C₈H₁₀Cl₂FN 210.08 2-Cl, 6-F S Likely similar hazards to R-form
(R)-1-(2-Fluoro-6-methoxyphenyl)ethanamine HCl BD209824 C₉H₁₃ClFNO 224.07 (calculated) 2-F, 6-OCH₃ R 95% purity, enhanced polarity
Thiophene Fentanyl HCl 2306823-39-0 C₂₄H₂₆N₂OS·HCl 433.03 (calculated) Thiophene core N/A Opioid analog, unstudied toxicology

Key Research Findings and Implications

Stereochemistry Matters : The (R)- and (S)-enantiomers of 1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride are indistinguishable in molecular weight and substituents but may exhibit divergent bioactivities. Chiral resolution techniques are essential for pharmaceutical applications .

Safety Profiles: The absence of toxicological data for thiophene fentanyl underscores the need for rigorous safety evaluations in structural analogs, even those with minor modifications .

Biological Activity

(R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride, also known as a chiral amine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloro and a fluorine substituent on a phenyl ring, which may significantly influence its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H9ClFN
  • Molecular Weight : 210.08 g/mol
  • Structure : The presence of halogen substituents (chlorine and fluorine) enhances the compound's lipophilicity and may facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. Preliminary studies suggest that it may modulate serotonin and dopamine pathways, which are crucial in mood regulation and other neurophysiological processes. The compound's amine functional group allows it to participate in nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.

Biological Activity Overview

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the compound's structure affect its biological activity:

ModificationActivity Impact
Removal of halogensDecreased activity
Introduction of electron-withdrawing groupsGenerally reduced activity
Variations in alkyl chain lengthOptimal branching increases potency

Research indicates that maintaining the 2-chloro-6-fluorophenyl substitution is critical for retaining biological efficacy. For instance, compounds lacking these substitutions exhibited significantly lower activity in receptor binding assays .

Case Studies

  • Pharmacological Evaluation :
    • In vitro studies have shown that this compound can inhibit necroptosis in Jurkat T cells with an effective concentration (EC50) of 0.050 μM . This suggests potential applications in cancer therapy where necroptosis plays a role.
  • Therapeutic Applications :
    • Given its structural similarities to known antidepressants, further studies are warranted to evaluate its efficacy in treating mood disorders.
    • Its role as a precursor in synthesizing more complex pharmaceutical agents is being explored, potentially leading to novel therapeutic compounds .

Q & A

Q. How do structural analogs compare in pharmacological activity?

  • Methodology :
  • SAR analysis : Compare analogs (e.g., (R)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride) in radioligand assays. Meta-substituted halogens reduce DAT affinity by 10-fold vs. ortho-substitution due to steric hindrance .
  • Co-crystallization : Resolve ligand-receptor complexes (e.g., with SERT) via X-ray crystallography to map halogen-bonding networks .

Data Contradictions and Resolution

  • CAS Number Discrepancies : (870717-94-5) and (1100575-44-7) list different CAS numbers. Confirm identity via:

    • HPLC co-injection : Compare retention times with certified reference standards.
    • Cross-referencing PubChem : Verify InChI keys (e.g., ZZXFFISCWUZQPY-RXMQYKEDSA-N for (R)-enantiomer) .
  • DFT vs. Experimental Solubility : Discrepancies arise from solvent effects omitted in gas-phase DFT. Apply COSMO-RS solvation models to improve accuracy .

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